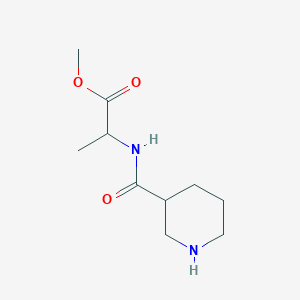

Methyl 2-(piperidine-3-carbonylamino)propanoate

Descripción general

Descripción

Methyl 2-(piperidine-3-carbonylamino)propanoate is a versatile chemical compound with a unique structure that includes a piperidine ring. This compound is used in various scientific research fields due to its potential for innovation and its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidine-3-carbonylamino)propanoate typically involves the reaction of piperidine derivatives with appropriate esterifying agents. One common method includes the reaction of piperidine-3-carboxylic acid with methyl chloroformate under basic conditions to form the desired ester .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts to enhance the reaction rate and yield. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

-

Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate salt .

Nucleophilic Substitution and Alkylation

The piperidine nitrogen and ester carbonyl are susceptible to nucleophilic substitution.

-

Example : Reaction with formaldehyde under transfer hydrogenation conditions introduces a methyl group at the piperidine nitrogen .

Reduction

The amide and ester groups can be reduced to amines and alcohols, respectively.

| Target Group | Reagents | Products | References |

|---|---|---|---|

| Amide | LiAlH₄, THF, reflux | 3-(Aminomethyl)piperidine derivative | |

| Ester | LiAlH₄ or NaBH₄, MeOH | 2-(Piperidine-3-carbonylamino)propanol |

Oxidation

The piperidine ring or ester can undergo oxidation.

| Target Site | Reagents | Products | References |

|---|---|---|---|

| Piperidine | KMnO₄, H₂O, heat | Piperidone derivative |

Cycloaddition and Ring-Opening Reactions

The piperidine moiety participates in annulation reactions.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| [3+3] Annulation | 1,3-Dipolar reagents, THF | Spirocyclic piperidine derivatives | |

| Aziridine Ring-Opening | H₂O, acid catalyst | Piperidine-incorporated alkaloids |

-

Example : Regioselective aziridine ring-opening with water forms intermediates that cyclize to piperidine derivatives .

Protection and Deprotection Strategies

The amine group is protected/deprotected for stepwise synthesis.

| Strategy | Reagents | Outcome | References |

|---|---|---|---|

| Boc Protection | Boc₂O, TEA, DCM | N-Boc-piperidine derivative | |

| Boc Deprotection | HCl (4M in dioxane) | Free amine intermediate |

Peptide Coupling and Conjugation

The carboxylate and amine groups enable peptide bond formation.

| Reaction | Reagents | Products | References |

|---|---|---|---|

| Amide Bond Formation | EDC/HOBt, DMF | Piperidine-containing dipeptides |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 2-(piperidine-3-carbonylamino)propanoate features a piperidine ring, which is known for its ability to enhance the biological activity of compounds. The presence of the carbonyl and amino groups in its structure allows for interactions with various biological targets. The general formula can be represented as follows:

This compound is characterized by its potential to form hydrogen bonds, enhancing its solubility and interaction with biological macromolecules.

Cancer Therapy

Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. This compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, research demonstrated that compounds containing piperidine moieties could induce apoptosis in hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Hypopharyngeal | Apoptosis induction | |

| Compound X | Breast Cancer | MAGL inhibition | |

| Compound Y | Melanoma | Cell proliferation inhibition |

Neurological Disorders

Piperidine derivatives have shown promise in treating neurological conditions such as Alzheimer's disease. This compound may play a role in inhibiting acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thus enhancing cholinergic signaling . This action is crucial for improving cognitive function and memory retention.

Table 2: Neurological Applications of Piperidine Derivatives

| Compound Name | Disorder | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Alzheimer's Disease | AChE inhibition | |

| Compound Z | Depression | Serotonin modulation |

Synthesis of Bioactive Compounds

The versatility of piperidine derivatives extends to their use as intermediates in synthesizing other bioactive compounds. This compound can serve as a building block for creating more complex structures with enhanced pharmacological properties. This application is particularly relevant in the development of novel drugs targeting specific receptors or pathways involved in disease processes .

Modulation of Chemokine Receptors

Recent patents have highlighted the potential of piperidine derivatives, including this compound, as modulators of chemokine receptors such as CCR5. This modulation is essential for developing treatments for conditions like HIV/AIDS and other inflammatory diseases, where chemokine signaling plays a critical role .

Case Study 1: Antitumor Activity

In a study published by Piwnica-Worms et al., researchers synthesized several piperidine-based compounds and evaluated their anticancer properties. Among these, this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, demonstrating its potential as an anticancer agent .

Case Study 2: Alzheimer’s Disease Treatment

A study focused on dual inhibitors of AChE and butyrylcholinesterase (BuChE) revealed that incorporating a piperidine moiety into existing lead compounds improved their efficacy in treating Alzheimer's disease. This compound was highlighted as a promising candidate for further development due to its favorable pharmacokinetic properties .

Mecanismo De Acción

The mechanism of action of Methyl 2-(piperidine-3-carbonylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine derivatives: These include compounds like piperidine-3-carboxylic acid and its esters.

Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.

Condensed piperidines: Molecules where the piperidine ring is fused with other ring systems.

Uniqueness

Methyl 2-(piperidine-3-carbonylamino)propanoate stands out due to its specific ester functional group, which imparts unique reactivity and properties. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Actividad Biológica

Methyl 2-(piperidine-3-carbonylamino)propanoate (CAS No. 135612-54-3) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is known for its role in various pharmacological activities. The chemical structure can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The piperidine moiety enhances lipophilicity, allowing for better membrane permeability and interaction with cellular receptors. This compound has been studied for its potential effects on:

- Cancer Therapy : It has shown promise in inducing apoptosis in cancer cell lines, particularly in hypopharyngeal tumor models, where it outperformed standard treatments like bleomycin .

- Neurodegenerative Diseases : Research indicates that derivatives of this compound may inhibit acetylcholinesterase and butyrylcholinesterase, making them potential candidates for treating Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Treatment : In a study involving FaDu hypopharyngeal tumor cells, this compound was found to enhance cytotoxicity and induce apoptosis more effectively than conventional chemotherapeutics . This suggests a potential role in developing new cancer therapies.

- Neuroprotective Effects : A derivative of this compound demonstrated dual inhibition of cholinesterases, which are critical in the pathophysiology of Alzheimer's disease. The compound showed improved brain exposure and antioxidant properties, indicating its potential as a neuroprotective agent .

- Antimicrobial Properties : The compound exhibited antimicrobial activity against various bacterial strains, with significant zones of inhibition reported in studies evaluating hydrolyzed peptide conjugates containing similar moieties . This highlights its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

methyl 2-(piperidine-3-carbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7(10(14)15-2)12-9(13)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERMNWASFWXENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.